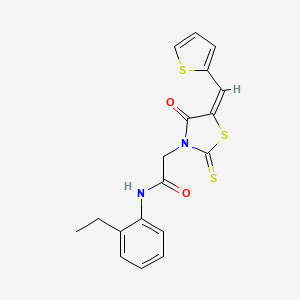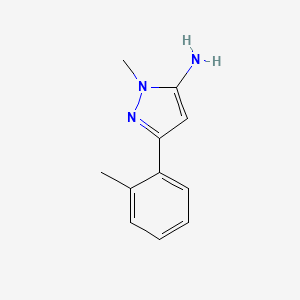
2-Methyl-5-(2-methylphenyl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” is a chemical compound with the molecular formula C11H13N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 2nd position by a methyl group and at the 5th position by a 2-methylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amino-pyrazoles in general are known to participate in a variety of chemical reactions. They are used as reagents in organic and medicinal synthesis, contributing to the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .科学的研究の応用
Intramolecular Hydrogen Bonding Impact
Research into pyrazole derivatives, such as 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, has elucidated the role of intramolecular hydrogen bonding on the reductive cyclization process. Studies combining X-ray diffraction and DFT calculations have revealed that intramolecular hydrogen bonds significantly affect the reactivity of these compounds. The existence of these bonds was shown to be a crucial factor responsible for the low reactivity observed in the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. Such insights are pivotal for developing alternative synthesis methods, including microwave irradiation, to enhance reactivity and efficiency (Szlachcic et al., 2020).
Antimicrobial Additives
The incorporation of pyrazole derivatives into polyurethane varnishes and printing ink pastes has been explored as a strategy for creating antimicrobial coatings. Such derivatives have been tested for their efficacy against various microbial strains, showing significant antimicrobial effects. This application highlights the potential of pyrazole-based compounds in enhancing the microbial resistance of surface coatings, which could have wide-ranging implications in industrial and healthcare settings (El‐Wahab et al., 2015).
Corrosion Inhibition
Pyrazole compounds have been investigated for their efficacy as corrosion inhibitors, particularly for the protection of iron surfaces in acidic media. The inhibitory effects of bipyrazolic type organic compounds on iron corrosion have been demonstrated using various electrochemical techniques. These studies reveal that such compounds can act as efficient corrosion inhibitors, offering a protective mechanism that could be valuable in extending the lifespan of metal components in corrosive environments (Chetouani et al., 2005).
Synthesis and Evaluation as Anti-infective Agents
The synthesis and biological evaluation of thiazole clubbed with pyrazole derivatives have shown promising results as anti-infective agents and apoptosis inducers. These compounds have been tested for their antibacterial, antimalarial, and cytotoxic activities, showcasing their potential in treating infectious diseases and their use in medical research for developing new therapeutic agents (Bansal et al., 2020).
Anti-tumor and Antimicrobial Activity
The antitumor, antifungal, and antibacterial activities of pyrazole derivatives have been explored through the synthesis and structural characterization of various compounds. These activities have been linked to specific pharmacophore sites within the molecules, highlighting the potential of pyrazole derivatives in developing new pharmacological agents with targeted biological activities (Titi et al., 2020).
将来の方向性
The future directions for “2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” and similar compounds lie in their potential applications in various fields. Amino-pyrazoles are of great interest to the academic community and industry due to their large therapeutic potential . They find a wide range of applications in the pharmaceutical and agrochemical industries .
特性
IUPAC Name |
2-methyl-5-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIFZZTYWRZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)
![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)
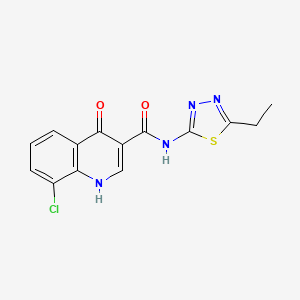
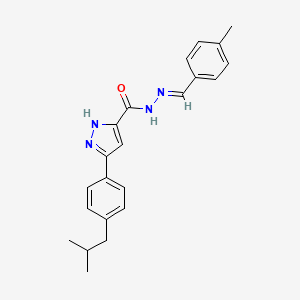
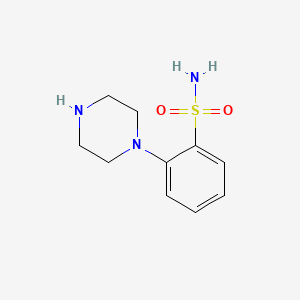

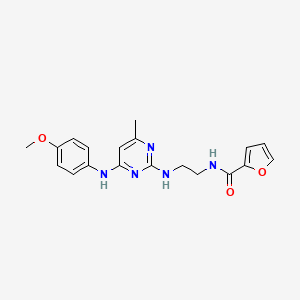
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2721830.png)
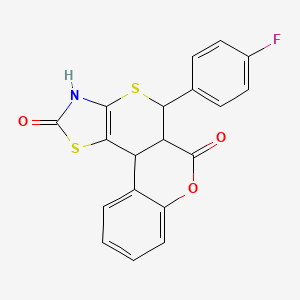
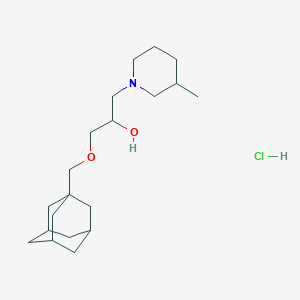
![N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2721833.png)
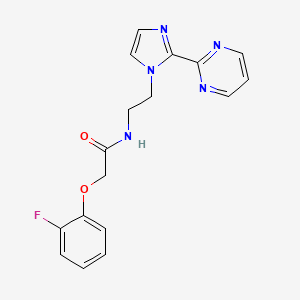
![13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721836.png)
